4,7-Dibromo-[1,2,5]selenadiazolo[3,4-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dibromo-[1,2,5]selenadiazolo[3,4-c]pyridine is a heterocyclic compound that has garnered significant interest in the field of organic electronics, particularly in the development of organic solar cells. This compound is characterized by the presence of bromine atoms at the 4 and 7 positions of the selenadiazolo[3,4-c]pyridine ring system, which imparts unique electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dibromo-[1,2,5]selenadiazolo[3,4-c]pyridine typically involves the bromination of the parent selenadiazolo[3,4-c]pyridine compound. One common method includes the use of bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound’s synthesis on a larger scale would likely involve optimization of the laboratory-scale methods. This could include the use of continuous flow reactors to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
4,7-Dibromo-[1,2,5]selenadiazolo[3,4-c]pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with various nucleophiles such as amines, thiols, and alcohols.
Cross-Coupling Reactions: Notably, Suzuki cross-coupling reactions are used to form carbon-carbon bonds, making this compound a valuable building block in organic synthesis.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Cross-Coupling Reactions: Suzuki cross-coupling reactions involve the use of palladium catalysts and boronic acids under inert conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the selenadiazolo[3,4-c]pyridine ring system, which can be further utilized in the synthesis of complex organic molecules .
Scientific Research Applications
4,7-Dibromo-[1,2,5]selenadiazolo[3,4-c]pyridine has several scientific research applications:
Organic Electronics: It is used in the development of organic solar cells as a photosensitizer due to its favorable optical and electrochemical properties.
Material Science:
Chemical Synthesis: It is employed in the synthesis of various heterocyclic compounds through cross-coupling and substitution reactions.
Mechanism of Action
The mechanism by which 4,7-Dibromo-[1,2,5]selenadiazolo[3,4-c]pyridine exerts its effects is primarily through its electronic properties. The presence of bromine atoms and the selenadiazolo[3,4-c]pyridine ring system allows for efficient charge transfer and light absorption, making it an effective photosensitizer in organic solar cells . The molecular targets and pathways involved include the interaction with light to generate excitons, which are then separated into charge carriers for electricity generation .
Comparison with Similar Compounds
Similar Compounds
4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine: Similar in structure but contains sulfur instead of selenium.
4,7-Dibromo-[1,2,5]oxadiazolo[3,4-c]pyridine: Contains oxygen instead of selenium.
Uniqueness
4,7-Dibromo-[1,2,5]selenadiazolo[3,4-c]pyridine is unique due to the presence of selenium, which imparts distinct electronic properties compared to its sulfur and oxygen analogs. This uniqueness makes it particularly valuable in applications requiring specific optical and electrochemical characteristics .
Properties
Molecular Formula |
C5HBr2N3Se |
---|---|
Molecular Weight |
341.86 g/mol |
IUPAC Name |
4,7-dibromo-[1,2,5]selenadiazolo[3,4-c]pyridine |
InChI |
InChI=1S/C5HBr2N3Se/c6-2-1-8-5(7)4-3(2)9-11-10-4/h1H |
InChI Key |
CWQAEGUCVZIIJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=N[Se]N=C2C(=N1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.